Cas no 1807247-41-1 (3-Cyano-6-ethyl-2-methylbenzoic acid)
3-Cyano-6-ethyl-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-6-ethyl-2-methylbenzoic acid
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- Inchi: 1S/C11H11NO2/c1-3-8-4-5-9(6-12)7(2)10(8)11(13)14/h4-5H,3H2,1-2H3,(H,13,14)
- InChI Key: PNXSRYWKBAKOAY-UHFFFAOYSA-N
- SMILES: OC(C1C(C)=C(C#N)C=CC=1CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 266
- XLogP3: 2.3
- Topological Polar Surface Area: 61.1
3-Cyano-6-ethyl-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002489-1g |
3-Cyano-6-ethyl-2-methylbenzoic acid |
1807247-41-1 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
3-Cyano-6-ethyl-2-methylbenzoic acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Cyano-6-ethyl-2-methylbenzoic acid
3-Cyano-6-Ethyl-2-Methylbenzoic Acid: A Comprehensive Overview
3-Cyano-6-Ethyl-2-Methylbenzoic Acid (CAS No. 1807247-41-1) is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, materials science, and environmental chemistry due to its unique structural properties and potential applications. This compound, characterized by its benzoic acid backbone with substituents at the 2-, 3-, and 6-positions, exhibits a range of chemical reactivity and biological activity that makes it a valuable molecule for research and development.
The molecular structure of 3-Cyano-6-Ethyl-2-Methylbenzoic Acid is defined by a benzene ring with a carboxylic acid group at position 1, a methyl group at position 2, a cyano group at position 3, and an ethyl group at position 6. This arrangement of substituents imparts distinct electronic and steric effects, influencing the compound's solubility, stability, and reactivity. Recent studies have highlighted the importance of such substituent effects in modulating the pharmacokinetic properties of benzoic acid derivatives, making 3-Cyano-6-Ethyl-2-Methylbenzoic Acid a promising candidate for drug design.
One of the most notable applications of 3-Cyano-6-Ethyl-2-Methylbenzoic Acid lies in its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds, such as antibiotics and anti-inflammatory agents, by leveraging its functional groups for further chemical transformations. For instance, the cyano group can be converted into an amine or nitrile-containing moiety, while the ethyl group provides flexibility in stereochemical modifications.
In addition to its role in drug discovery, 3-Cyano-6-Ethyl-2-Methylbenzoic Acid has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Recent advancements in this area have demonstrated that this compound can serve as a building block for constructing metal-organic frameworks (MOFs) with applications in gas storage and catalysis.
From an environmental perspective, 3-Cyano-6-Ethyl-2-Methylbenzoic Acid has been studied for its biodegradability and toxicity profiles. Understanding these properties is crucial for assessing its safety in industrial and medical applications. Emerging research suggests that this compound exhibits moderate biodegradability under aerobic conditions, though further studies are needed to evaluate its long-term environmental impact.
The synthesis of 3-Cyano-6-Ethyl-2-Methylbenzoic Acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation and cyanation processes. Recent innovations in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the scalable production of this compound for commercial purposes.
In conclusion, 3-Cyano-6-Ethyl-2-Methylbenzoic Acid (CAS No. 1807247-41-1) stands out as a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop novel drugs, advanced materials, and environmentally friendly chemical processes.
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